molecular formula C22H22Cl2N4O4S B2534765 Ethyl 2-[[4-(3,4-dichlorophenyl)-5-[[(4-methoxybenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]propanoate CAS No. 476433-69-9

Ethyl 2-[[4-(3,4-dichlorophenyl)-5-[[(4-methoxybenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]propanoate

Cat. No. B2534765
CAS RN: 476433-69-9
M. Wt: 509.4
InChI Key: RMLDAEBHHUJMPN-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that includes several functional groups, such as a triazole ring, a sulfanyl group, and a methoxybenzoyl group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and rings. The 1,2,4-triazole ring is a five-membered ring with two nitrogen atoms and three carbon atoms . The methoxybenzoyl group would contribute to the complexity of the molecule .

Scientific Research Applications

Synthesis and Structural Analysis

The synthesis of related compounds involves intricate chemical processes, highlighting the compound's versatile chemical reactivity and potential as a precursor for further chemical modifications. For instance, the synthesis of 2-substituted-6-hydroxy and 6-methoxy benzothiazoles from ethyl 6-hydroxybenzothiazole-2-carboxylate showcases a method that could potentially be applied or adapted for the synthesis of ethyl 2-[[4-(3,4-dichlorophenyl)-5-[[(4-methoxybenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]propanoate derivatives, emphasizing the importance of understanding these pathways for the development of novel compounds (Meroni et al., 2009).

Chemical Reactivity and Applications

The investigation into the reactivity of 1,2,4-triazole derivatives, such as the alkylation, amino(hydroxy)methylation, and cyanoethylation of 5-substituted 4-phenyl-4H-1,2,4-triazole-3-thiols, provides insights into how such modifications can enhance or alter the properties of these compounds for various applications, including medicinal chemistry (Kaldrikyan et al., 2016).

Future Directions

The future research directions for this compound could include further investigation into its synthesis, properties, and potential applications. Biocatalysis is becoming a key tool in the synthesis of complex molecules and could be a potential method for synthesizing this compound .

Mechanism of Action

properties

IUPAC Name

ethyl 2-[[4-(3,4-dichlorophenyl)-5-[[(4-methoxybenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22Cl2N4O4S/c1-4-32-21(30)13(2)33-22-27-26-19(28(22)15-7-10-17(23)18(24)11-15)12-25-20(29)14-5-8-16(31-3)9-6-14/h5-11,13H,4,12H2,1-3H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMLDAEBHHUJMPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)SC1=NN=C(N1C2=CC(=C(C=C2)Cl)Cl)CNC(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22Cl2N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

509.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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